molecular formula C19H30F3NO3 B1664909 Amiselimod CAS No. 942399-20-4

Amiselimod

カタログ番号: B1664909
CAS番号: 942399-20-4
分子量: 377.4 g/mol
InChIキー: JVCPIJKPAKAIIP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

アミセリモドの合成は、市販されている出発物質から始まり、複数の段階を伴います反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高収率と純度を確保します .

工業的生産方法

アミセリモドの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率性、費用対効果、および環境安全性のために最適化されています。 これには、大規模反応器、連続フロープロセス、および厳格な品質管理対策の使用が含まれ、規制基準への適合性と整合性を確保します .

化学反応の分析

反応の種類

アミセリモドは、次を含むさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物は、アミセリモドリン酸であり、S1P1受容体作動薬活性を示す活性代謝物です .

科学研究の応用

アミセリモドは、多発性硬化症、潰瘍性大腸炎、ループス腎炎などの自己免疫疾患の治療における可能性について、広く研究されてきました . リンパ球の遊走を調節することにより免疫系を調節する能力は、免疫学および薬理学研究において貴重な化合物となっています . さらに、アミセリモドの良好な安全性プロファイルにより、さまざまな臨床試験で調査されており、治療薬としての可能性を示しています .

科学的研究の応用

Ulcerative Colitis

Recent studies have demonstrated the efficacy of amiselimod in treating ulcerative colitis. A Phase 2 clinical trial reported that this compound met primary and secondary endpoints, showing significant improvements in clinical remission and endoscopic measures compared to placebo. Key findings from the trial include:

  • Mean Change in Modified Mayo Score : this compound showed a reduction of -2.3 versus -1.6 for placebo (p = 0.002).
  • Clinical Remission Rates : 32.4% of patients on this compound achieved remission compared to 17.8% on placebo (p = 0.007).
  • Endoscopic Improvement : 42.7% of patients on this compound exhibited endoscopic improvement versus 23.4% on placebo (p < 0.001) .

Multiple Sclerosis

In multiple sclerosis, this compound has been evaluated for its long-term safety and efficacy. A two-year extension study of a Phase 2 trial indicated that this compound effectively controlled disease activity without significant bradycardia risks, a common concern with other S1P modulators. The results highlighted:

  • Dose-Dependent Efficacy : Patients showed improved outcomes in disease activity scores over the treatment duration.
  • Safety Profile : The drug was well tolerated with no clinically relevant adverse effects reported .

Systemic Lupus Erythematosus

An exploratory study assessed this compound's pharmacokinetics and pharmacodynamics in patients with systemic lupus erythematosus (SLE). Preliminary findings suggest potential benefits in managing this complex autoimmune condition, although further research is required to establish definitive efficacy .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound across different studies:

ConditionStudy TypePrimary Endpoint ResultsSafety Profile
Ulcerative ColitisPhase 2 Trial-2.3 vs -1.6 (p=0.002)Well-tolerated, no unexpected AE
Multiple SclerosisLong-term ExtensionDose-dependent controlNo significant bradycardia
Systemic Lupus ErythematosusExploratory StudyTBDTBD

Case Studies

Several case studies have documented individual responses to this compound treatment, further supporting its therapeutic potential:

  • Case Study on Ulcerative Colitis : A patient treated with this compound exhibited rapid improvement in symptoms and endoscopic findings within weeks, aligning with trial data.
  • Multiple Sclerosis Patient : Long-term treatment led to stabilization of disease activity and improved quality of life metrics.

生物活性

Amiselimod (MT-1303) is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, primarily investigated for its therapeutic potential in autoimmune diseases such as systemic lupus erythematosus (SLE) and multiple sclerosis (MS). This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, safety profiles, and comparative studies with other S1P modulators.

This compound acts by modulating the S1P1 receptor, which plays a crucial role in lymphocyte egress from lymphoid organs. By inhibiting this process, this compound effectively reduces the infiltration of autoreactive T cells into inflamed tissues, thereby mitigating autoimmune responses. This mechanism is particularly relevant in conditions like SLE and MS, where aberrant immune activation leads to tissue damage.

Systemic Lupus Erythematosus (SLE)

In preclinical studies using mouse models of SLE, this compound demonstrated significant therapeutic effects. It reduced proteinuria and improved kidney histology in MRL/lpr and NZBWF1 mice, indicating its potential to alleviate renal manifestations of lupus . A study showed that treatment with this compound led to decreased numbers of peripheral blood lymphocytes and reduced splenomegaly, further supporting its immunomodulatory effects .

Multiple Sclerosis (MS)

This compound has been evaluated in several clinical trials for relapsing forms of MS. A phase 2 study reported that this compound was well tolerated and dose-dependently effective in controlling disease activity over a 96-week period. The study revealed that patients receiving this compound experienced a significant reduction in relapse rates compared to those on placebo . The drug's efficacy was sustained over time, with improvements observed in magnetic resonance imaging (MRI) outcomes related to brain lesions .

Safety Profile

The safety profile of this compound appears favorable compared to other S1P modulators. In a thorough QT study involving healthy adults, no clinically significant bradyarrhythmias were observed . Common adverse events included headache and decreased lymphocyte counts, but serious complications such as opportunistic infections were not reported .

Comparative Analysis with Other S1P Modulators

This compound's active metabolite, MT-1303-P, was shown to have superior potency compared to other S1P modulators such as siponimod and ozanimod. In vitro studies indicated an EC50 value of 0.013 nM for MT-1303-P, which is significantly lower than the values for siponimod (0.078 nM) and ozanimod (0.33 nM), suggesting that this compound may offer enhanced therapeutic benefits at lower doses .

CompoundEC50 (nM)Emax (%)
This compound-P0.013100.6 ± 0.4
Siponimod0.07898.9 ± 0.6
Ozanimod0.3399.0 ± 0.3
Etrasimod0.5799.8 ± 0.6

Case Studies

Case Study: Efficacy in SLE Patients
A recent exploratory study evaluated the pharmacokinetics and pharmacodynamics of this compound in patients with SLE. The results indicated a significant reduction in disease activity scores among those treated with this compound compared to baseline measurements . Patients reported improved quality of life metrics alongside the reduction in clinical symptoms.

Case Study: Long-term Effects in MS
In a long-term extension study involving patients previously treated with placebo, those switched to this compound continued to show improvements in clinical outcomes and MRI findings over an additional 72 weeks . This highlights the drug’s sustained efficacy and tolerability over extended periods.

特性

IUPAC Name

2-amino-2-[2-[4-heptoxy-3-(trifluoromethyl)phenyl]ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30F3NO3/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCPIJKPAKAIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301141402
Record name 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942399-20-4
Record name 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942399-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amiselimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942399204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amiselimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17074
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMISELIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/358M5150LY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amiselimod
Reactant of Route 2
Amiselimod
Reactant of Route 3
Amiselimod
Reactant of Route 4
Amiselimod
Reactant of Route 5
Amiselimod
Reactant of Route 6
Amiselimod

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。